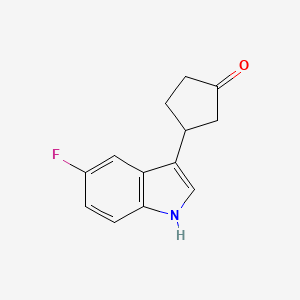
5-Fluoro-3-(3-oxycyclopentyl)indole
Cat. No. B8134945
M. Wt: 217.24 g/mol
InChI Key: DINNCXVUOXLHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06911445B2
Procedure details


A mixture of 5-fluoroindole (6.0 g, 44.4 mmol) and 2-cyclopenten-1-one (4.5 mL, 53.3 mmol) in nitromethane (22 mL) was cooled to −20° C. in a carbon tetrachloride-dry ice bath. A mixture of boron trifluoride etherate (1.6 mL, 11.1 mmol) and ethanol (2.2 mL, 43 mmol) was added dropwise from an addition funnel. The reaction mixture was stirred at −20° C. for 2 hours, then was quenched with 5% aqueous sodium bicarbonate solution (100 mL), and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water (100 mL) and brine (100 mL), then were dried over anhydrous sodium sulfate, filtered and concentrated to give 9.5 g of the title compound. Trituration with ethyl acetate afforded 5.6 g (58%) of the title compound as a yellow solid. An analytical sample was recrystallized from ethyl acetate/methanol: mp 119-120° C.; MS (ESI) m/z 218 [M+H]+.





Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11]1(=[O:16])[CH2:15][CH2:14][CH:13]=[CH:12]1.B(F)(F)F.CCOCC.C(O)C>[N+](C)([O-])=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]1[CH2:14][CH2:15][C:11](=[O:16])[CH2:12]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCC1)=O
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −20° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise from an addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 5% aqueous sodium bicarbonate solution (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (100 mL) and brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)C1CC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
